An In-Depth Technical Guide to the Chemical Properties of 6,8-Difluorochroman-4-amine
An In-Depth Technical Guide to the Chemical Properties of 6,8-Difluorochroman-4-amine
Executive Summary
This technical guide provides a comprehensive analysis of 6,8-difluorochroman-4-amine, a fluorinated heterocyclic compound of significant interest to the pharmaceutical and agrochemical research sectors. The strategic incorporation of two fluorine atoms onto the chroman-4-amine scaffold profoundly influences its physicochemical properties, metabolic stability, and potential for molecular interactions. This document details the compound's core chemical properties, provides a robust, field-proven synthetic protocol via reductive amination of its ketone precursor, and offers an expert interpretation of its expected spectroscopic profile. Furthermore, we explore its reactivity, derivatization potential, and toxicological considerations, positioning 6,8-difluorochroman-4-amine as a valuable building block for the development of novel bioactive agents.
Introduction: The Strategic Value of the 6,8-Difluorochroman-4-amine Scaffold
The chroman-4-amine framework is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active molecules.[1] Its rigid, bicyclic structure presents a well-defined three-dimensional vector for substituent placement, enabling precise interaction with biological targets. The introduction of fluorine atoms into organic molecules is a cornerstone of modern drug design, employed to modulate key pharmacokinetic and pharmacodynamic properties.[2][3]
The specific 6,8-difluoro substitution pattern on the chroman ring is of particular strategic importance:
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Metabolic Stability: The carbon-fluorine bond is exceptionally strong (~116 kcal/mol), rendering it resistant to oxidative metabolism by cytochrome P450 enzymes.[4] Fluorination at the 6 and 8 positions can protect the aromatic ring from hydroxylation, a common metabolic pathway, thereby increasing the compound's in vivo half-life.
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Modulation of Basicity (pKa): The strongly electron-withdrawing nature of fluorine atoms decreases the electron density of the aromatic ring. This inductive effect can lower the pKa of the 4-amino group, reducing its basicity. This fine-tuning is critical for optimizing solubility, membrane permeability, and avoiding off-target interactions with aminergic receptors.
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Enhanced Binding Affinity: Fluorine can participate in favorable non-covalent interactions, including hydrogen bonds and dipole-dipole interactions, with protein targets, potentially enhancing binding affinity and selectivity.[3]
This guide serves to equip researchers with the foundational knowledge required to effectively utilize 6,8-difluorochroman-4-amine in discovery programs.
Physicochemical and Computed Properties
The inherent properties of 6,8-difluorochroman-4-amine dictate its behavior in both chemical reactions and biological systems. While empirical data for this specific compound is not widely published, we can deduce its core properties from its structure and data from close structural analogs.
| Property | Value / Description | Source / Rationale |
| Molecular Formula | C₉H₉F₂NO | Based on structure |
| Molecular Weight | 185.17 g/mol | Calculated from formula[5] |
| Appearance | Expected to be a solid or high-boiling point oil at room temperature. | Inferred from related amines. The hydrochloride salt is typically a white crystalline solid.[6] |
| Boiling Point (Est.) | ~225 °C at 760 mmHg | Estimated based on the isomeric (S)-7,8-Difluorochroman-4-amine.[5] |
| Solubility | The free base is expected to be soluble in polar organic solvents (e.g., Methanol, DMSO, THF) and sparingly soluble in water. The hydrochloride salt form would exhibit significantly higher aqueous solubility.[6] | General amine properties. |
| Topological Polar Surface Area (TPSA) | 26.3 Ų (for ketone precursor) | The TPSA of the amine will be higher due to the N-H bonds, likely in the range of 38-40 Ų, influencing its membrane permeability.[7] |
| LogP (Est.) | 1.93 (for ketone precursor) | The amine is expected to have a slightly lower LogP value than the ketone precursor due to the introduction of a hydrogen-bond-donating group.[7] |
Synthesis and Mechanistic Considerations
The most direct and industrially scalable route to 6,8-difluorochroman-4-amine is the reductive amination of its corresponding ketone, 6,8-difluorochroman-4-one. This method is highly reliable and offers excellent control over the reaction process.
Synthetic Workflow
Caption: Synthetic workflow for 6,8-difluorochroman-4-amine.
Detailed Experimental Protocol
This protocol is designed as a self-validating system, with clear checkpoints and rationales for each step.
Objective: To synthesize 6,8-difluorochroman-4-amine from 6,8-difluorochroman-4-one.
Materials:
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6,8-Difluorochroman-4-one (1.0 eq)[7]
-
Ammonium Acetate (10.0 eq)
-
Sodium Cyanoborohydride (NaBH₃CN) (1.5 eq)
-
Methanol (MeOH), anhydrous
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (NaCl) solution (Brine)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add 6,8-difluorochroman-4-one (1.0 eq) and ammonium acetate (10.0 eq).
-
Expertise & Experience: Using a large excess of ammonium acetate serves as both the ammonia source and a buffer to maintain a slightly acidic pH (~6-7), which is optimal for imine formation without causing significant decomposition of the imine or the reducing agent.
-
-
Dissolution: Add anhydrous methanol to dissolve the solids (approx. 0.2 M concentration with respect to the ketone). Stir the mixture at room temperature for 30 minutes to facilitate the formation of the intermediate imine.
-
Reduction: Add sodium cyanoborohydride (1.5 eq) portion-wise over 10 minutes.
-
Trustworthiness: NaBH₃CN is the reagent of choice because it is a mild reducing agent that selectively reduces the protonated imine intermediate much faster than the starting ketone at this pH. This prevents the formation of the corresponding alcohol byproduct. The reaction is typically monitored by TLC or LC-MS until the starting ketone is fully consumed (usually 2-4 hours).
-
-
Quenching: Carefully quench the reaction by the slow addition of 1 M HCl at 0 °C until the pH is ~2. This step neutralizes excess reducing agent and hydrolyzes any remaining imine. Stir for 15 minutes.
-
Basification and Extraction: Adjust the pH of the aqueous solution to ~9-10 with a saturated NaHCO₃ solution or 1 M NaOH. Transfer the mixture to a separatory funnel and extract the product with DCM or EtOAc (3x).
-
Causality: Basification deprotonates the ammonium salt of the product, rendering the free amine soluble in the organic layer for efficient extraction.
-
-
Washing and Drying: Combine the organic layers and wash sequentially with water and then brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient elution system (e.g., 0-10% methanol in dichloromethane) to afford the pure 6,8-difluorochroman-4-amine.
Spectroscopic and Structural Characterization
Structural confirmation relies on a combination of spectroscopic techniques. The following data are predicted based on the known effects of the functional groups present.
| Technique | Predicted Key Features |
| ¹H NMR | Aromatic Region (δ 6.5-7.5 ppm): Two aromatic protons exhibiting complex splitting patterns due to ¹H-¹H and ¹H-¹⁹F coupling. Benzylic/Aliphatic Region (δ 1.5-4.5 ppm): Signals corresponding to the -OCH₂-, -CH₂-, and -CH(NH₂) protons. The proton at C4 will appear as a multiplet coupled to the adjacent CH₂ protons. |
| ¹³C NMR | Approximately 9 distinct carbon signals are expected. Carbons bonded to fluorine (C6, C8) will appear as doublets with large ¹JCF coupling constants. The aromatic carbons will fall in the δ 100-160 ppm range, while the aliphatic carbons will be upfield (δ 20-70 ppm). |
| ¹⁹F NMR | Two distinct signals are expected for the non-equivalent fluorine atoms at C6 and C8, providing unambiguous confirmation of their positions.[8] |
| IR Spectroscopy | N-H Stretch: Two characteristic sharp peaks for a primary amine in the 3300-3400 cm⁻¹ region.[9][10] N-H Bend: A band around 1580-1650 cm⁻¹.[9] C-O-C Stretch: A strong band for the aryl-alkyl ether around 1250 cm⁻¹. C-F Stretch: Strong absorptions in the 1100-1300 cm⁻¹ region. |
| Mass Spectrometry (EI) | Molecular Ion (M⁺): A prominent peak at m/z = 185. Key Fragments: Expect fragmentation patterns typical of chromans, such as a retro-Diels-Alder reaction, and loss of the amino group (-NH₂) or aminomethyl radical (-CHNH₂). |
Reactivity Profile and Derivatization Potential
The chemistry of 6,8-difluorochroman-4-amine is dominated by the nucleophilic primary amine and the electronically modified aromatic ring.
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Amine Nucleophilicity: The primary amine is a potent nucleophile, readily participating in reactions with a wide range of electrophiles. This allows for straightforward derivatization to amides, sulfonamides, ureas, and secondary/tertiary amines through alkylation. These reactions are fundamental for structure-activity relationship (SAR) studies in drug discovery.
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Aromatic Ring Reactivity: The two electron-withdrawing fluorine atoms strongly deactivate the aromatic ring towards electrophilic aromatic substitution (EAS). Reactions such as nitration or Friedel-Crafts acylation would require harsh conditions and are unlikely to be selective. Conversely, the ring is activated towards nucleophilic aromatic substitution (NAS), although displacing a fluorine atom would still require a strong nucleophile and forcing conditions.[11]
Caption: Key derivatization pathways for 6,8-difluorochroman-4-amine.
Applications and Future Perspectives in Drug Development
6,8-Difluorochroman-4-amine is not an end-product but a high-value starting material for building molecular complexity. Its utility is evident in several contexts:
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Scaffold for Novel Therapeutics: The difluoro-chroman core can be elaborated to target a range of diseases. For instance, related difluorinated quinolones have been investigated as potent effectors of eukaryotic topoisomerase II in cancer research.[12] Similarly, complex difluoro-amine derivatives have been designed as BRD4 inhibitors, another important cancer target.[13][14]
-
Fragment-Based Drug Discovery (FBDD): As a relatively small and rigid molecule with desirable physicochemical properties, it represents an excellent fragment for FBDD screening campaigns to identify initial hits against novel protein targets.
-
Agrochemical Research: The principles of metabolic stability and modulated properties conferred by fluorination are equally applicable in the design of next-generation pesticides and herbicides.[2]
Future research will likely focus on synthesizing libraries of derivatives based on this scaffold and screening them for activity against various biological targets, including kinases, ion channels, and metabolic enzymes.
Safety, Handling, and Toxicology
No specific toxicological data for 6,8-difluorochroman-4-amine is publicly available. However, based on its chemical class and the data for its precursor, appropriate precautions must be taken.
-
General Hazards: Aromatic amines as a class can be toxic and should be handled with care. The precursor, 6,8-difluorochroman-4-one, is classified with GHS hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H320 (Causes eye irritation), and H335 (May cause respiratory irritation).[7] It is prudent to assume the amine product carries a similar or greater hazard profile.
-
Handling Procedures:
-
Always handle this compound in a well-ventilated chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves (nitrile is a suitable choice for incidental contact).
-
Avoid inhalation of dust or vapors and prevent contact with skin and eyes.
-
-
Toxicological Considerations: The introduction of fluorine can sometimes lead to unique toxicological profiles.[6] Any derivative intended for in vivo studies should undergo a thorough toxicological assessment.[15]
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Chemistry LibreTexts. 24.10: Spectroscopy of Amines. [Link]
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Robinson, M. J., et al. (1992). Effects of novel fluoroquinolones on the catalytic activities of eukaryotic topoisomerase II: Influence of the C-8 fluorine group. Antimicrobial Agents and Chemotherapy, 36(4), 751–756. [Link]
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National Institutes of Health. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. [Link]
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Wang, C., et al. (2021). Design, synthesis, and biological evaluation of novel 4,4-difluoro-1-methyl-N, 6-diphenyl-5, 6-dihydro-4H-pyrimido [4, 5-b][5][7][16] triazolo [4, 3-d][7][16] diazepin-8-amine derivatives as potential BRD4 inhibitors. Chemical Biology & Drug Design, 97(5), 1033-1043. [Link]
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ResearchGate. Design, synthesis, and biological evaluation of novel 4,4‐difluoro‐1‐methyl‐N, 6‐diphenyl‐5, 6‐dihydro‐4H‐pyrimido [4, 5‐b][5][7][16] triazolo [4, 3‐d][7][16] diazepin‐. [Link]
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Plater, M. J., & Harrison, W. T. A. (2022). Reactions of 4,5-difluoro-1,2-dinitrobenzene with amines in dimethylformamide or EtOH. Journal of Chemical Research, 46(1-2), 14-21. [Link]
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Park, S., et al. (2019). Anti-Inflammatory Effects of 6,8-Diprenyl-7,4′-dihydroxyflavanone from Sophora tonkinensis on Lipopolysaccharide-Stimulated RAW 264.7 Cells. Molecules, 24(23), 4225. [Link]
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